molecular formula C18H20O5 B1232799 Epiafzelechin trimethyl ether

Epiafzelechin trimethyl ether

Cat. No.: B1232799
M. Wt: 316.3 g/mol
InChI Key: NMLBREXWQRPOJH-CRAIPNDOSA-N
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Description

Epiafzelechin trimethyl ether (C₁₈H₂₀O₅, molecular weight 316.36 g/mol) is a methylated derivative of the flavonoid (–)-epiafzelechin (C₁₅H₁₄O₅), which is naturally occurring in plants such as Acacia catechu . Its increased lipophilicity due to methylation may enhance membrane permeability and bioavailability compared to non-methylated analogs .

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(2R,3R)-5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)18-15(19)10-14-16(22-3)8-13(21-2)9-17(14)23-18/h4-9,15,18-19H,10H2,1-3H3/t15-,18-/m1/s1

InChI Key

NMLBREXWQRPOJH-CRAIPNDOSA-N

SMILES

COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPIAFZELECHIN TRIMETHYL ETHER typically involves the methylation of epiafzelechin. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetone, with a base such as potassium carbonate or sodium hydroxide to facilitate the methylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the extraction of epiafzelechin from natural sources followed by chemical modification. The extraction process often uses solvents like ethyl acetate or methanol, and the subsequent methylation is performed using large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

EPIAFZELECHIN TRIMETHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of EPIAFZELECHIN TRIMETHYL ETHER involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as alpha-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage and inflammation .

Comparison with Similar Compounds

Structural Analogues in the Catechin/Epiatechin Family

Methylated catechin and epicatechin derivatives share structural similarities with epiafzelechin trimethyl ether. Key compounds include:

Compound Name Molecular Formula Molecular Weight (g/mol) Methylation Positions Source/Extract Biological Activity (Reported/Inferred)
This compound C₁₈H₂₀O₅ 316.36 Not specified* Acacia catechu Not reported; inferred improved bioavailability
Catechin 5,7,3'-trimethyl ether - - 5,7,3' KCF-S metabolite cluster Unknown; ChEMBL ID: 465960
Catechin tetramethyl ether C₁₉H₂₂O₆ 346.38 4 positions Synthetic/derivatized Unknown
Quercetin 3-methyl ether C₁₆H₁₂O₇ 316.26 3-OH Acacia catechu Antioxidant properties inferred

Key Differences and Implications

Lipophilicity and Bioavailability :

  • Methylation increases lipophilicity, as seen in the higher molecular weight of this compound (316.36 g/mol) compared to (–)-epiafzelechin (274.27 g/mol) . This modification may enhance cellular uptake but reduce water solubility.
  • Catechin tetramethyl ether (346.38 g/mol) demonstrates a further increase in lipophilicity due to an additional methyl group .

Biological Activity: (–)-Epiafzelechin shows binding affinity to human androgen receptors in prostate cancer models , but its trimethyl ether’s activity remains uncharacterized.

Safety Profiles: (–)-Epiafzelechin is classified as non-hazardous under EU regulations , but the safety of its methylated derivatives is undocumented.

Positional Effects of Methylation

  • The position of methoxy groups significantly impacts bioactivity. For example, catechin 5,7,3'-trimethyl ether and catechin 5,7,4'-trimethyl ether differ only in the B-ring methylation site, which could modulate interactions with target proteins like enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiafzelechin trimethyl ether
Reactant of Route 2
Epiafzelechin trimethyl ether

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